![molecular formula C8H14O3 B14625729 Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate CAS No. 59014-46-9](/img/structure/B14625729.png)
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the hydroxyethyl and acetate groups. One common method involves the use of cyclopropylcarbinol, which is reacted with acetic anhydride in the presence of a catalyst to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl cyclopropyl acetate
- Ethyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Propyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
Uniqueness
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is unique due to its specific stereochemistry and the presence of both a hydroxyethyl group and an ester group.
Eigenschaften
CAS-Nummer |
59014-46-9 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-7-4-6(7)2-3-9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
JIVJGPZLUCIQPA-BQBZGAKWSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1C[C@@H]1CCO |
Kanonische SMILES |
COC(=O)CC1CC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


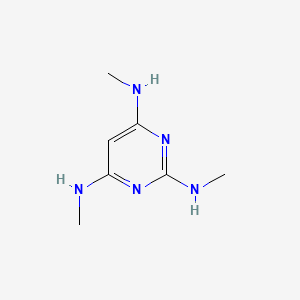
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
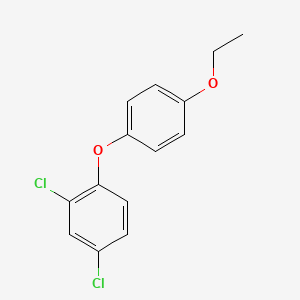
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
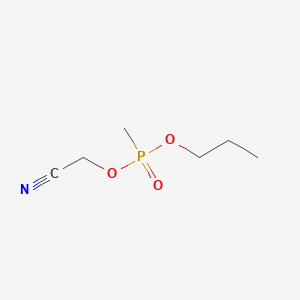
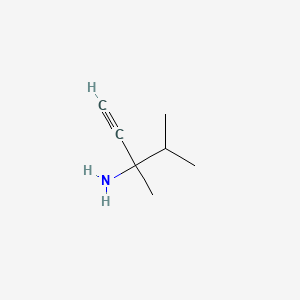

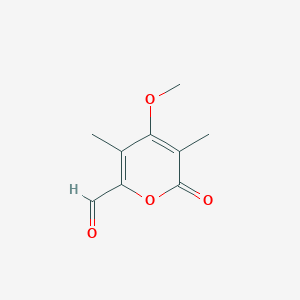

![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)

